scorpion toxin AaH IT4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scorpion toxin AaH IT4 is a unique anti-insect toxin derived from the venom of the Sahara scorpion, Androctonus australis Hector. This toxin is known for its specificity in targeting sodium ion channels in insects, making it a valuable tool in both scientific research and potential pest control applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of scorpion toxin AaH IT4 involves the extraction of venom from the Sahara scorpion, followed by purification processes to isolate the specific toxin. The purification typically involves high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure the purity and activity of the toxin.

Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity and ethical considerations of venom extraction. advances in recombinant DNA technology have allowed for the expression of scorpion toxins in bacterial or yeast systems, providing a more sustainable and scalable method for production.

Chemical Reactions Analysis

Types of Reactions: Scorpion toxin AaH IT4 primarily undergoes interactions with sodium ion channels rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind and modulate these channels.

Common Reagents and Conditions: The primary reagents involved in the study of AaH IT4 are those used in electrophysiological assays, such as buffers and solutions that maintain the physiological conditions necessary for ion channel function.

Major Products Formed: The major “products” of AaH IT4 interactions are the altered states of sodium ion channels, which can lead to prolonged action potentials and disrupted neuronal signaling in insects.

Scientific Research Applications

Scorpion toxin AaH IT4 has a wide range of applications in scientific research:

Chemistry: Used as a molecular probe to study the structure and function of sodium ion channels.

Biology: Helps in understanding the physiological roles of sodium ion channels in insects and other organisms.

Medicine: Potential therapeutic applications in developing insecticides that target pest species without affecting non-target organisms.

Mechanism of Action

Scorpion toxin AaH IT4 exerts its effects by binding to sodium ion channels in insects, specifically targeting the voltage-gated sodium ion channels. This binding slows the inactivation of these channels, leading to prolonged action potentials and ultimately causing paralysis in the affected insects. The molecular targets include various isoforms of sodium ion channels, and the pathways involved are primarily related to neuronal signaling and excitability .

Comparison with Similar Compounds

AaH-II: Another toxin from the same scorpion species that targets sodium ion channels but has different binding affinities and effects.

BmK AS and BmK AS-1: Neurotoxins from the Chinese scorpion Mesobuthus martensii Karsch, which share high similarity in sequence with AaH IT4 but have distinct functional properties.

Uniqueness: Scorpion toxin AaH IT4 is unique due to its high specificity for insect sodium ion channels, making it a valuable tool for targeted pest control. Its ability to modulate ion channels without affecting mammalian systems highlights its potential for safe and effective use in various applications.

Properties

CAS No. |

130726-76-0 |

|---|---|

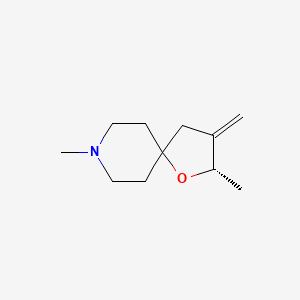

Molecular Formula |

C9H14O3 |

Molecular Weight |

0 |

Purity |

≥ 99 %. (capillary electrophoresis). |

Synonyms |

scorpion toxin AaH IT4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.